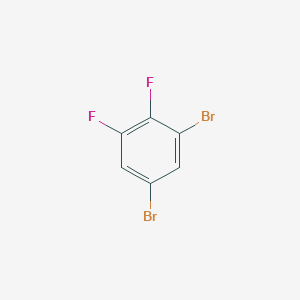

1,5-Dibromo-2,3-difluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

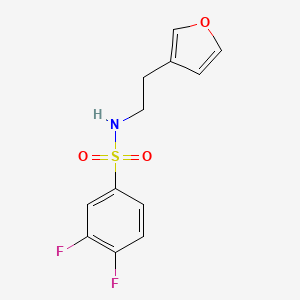

1,5-Dibromo-2,3-difluorobenzene: is an organic compound with the molecular formula C6H2Br2F2 . It is a derivative of benzene, where two bromine atoms and two fluorine atoms are substituted at the 1,5 and 2,3 positions, respectively. This compound is typically a colorless to pale yellow liquid and is known for its applications in organic synthesis and material science.

Mecanismo De Acción

Target of Action

1,5-Dibromo-2,3-difluorobenzene is a type of aromatic halide

Mode of Action

These reactions can lead to changes in the structure and function of target molecules .

Biochemical Pathways

It’s known that halogenated aromatic compounds can interfere with various biochemical pathways due to their reactivity and structural similarity to many biological molecules .

Pharmacokinetics

Like other halogenated aromatic compounds, it’s likely to be absorbed and distributed in the body, metabolized by liver enzymes, and excreted in urine or feces .

Result of Action

Halogenated aromatic compounds can potentially cause various cellular effects, such as changes in enzyme activity, protein function, and cell signaling pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors like temperature, pH, and presence of other chemicals can affect its reactivity and stability . It should be stored in a cool, dark place, away from heat sources .

Análisis Bioquímico

Biochemical Properties

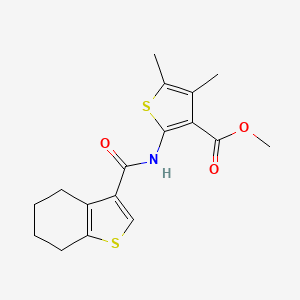

It is known that it is used as an important intermediate in the synthesis of difluorophenyl salicylic acid, fluoroquinolone antibacterials, and ticagrelor in the pharmaceutical field . It is also used as an important intermediate in the synthesis of fluorophenyl insecticides in the pesticide field . In the field of liquid crystals, 1,5-Dibromo-2,3-difluorobenzene can be used to synthesize a series of side-by-side difluorinated negative dielectric anisotropic liquid crystals . In the field of high-performance lithium metal batteries, this compound can be used as a good diluent .

Cellular Effects

It is known that it belongs to organic bromine compounds, which may have certain toxicity and hazards . When handling this compound, appropriate protective equipment should be worn to prevent contact with skin, eyes, and respiratory tract .

Temporal Effects in Laboratory Settings

This compound is sensitive to light, heat, and air, and may decompose when heated or exposed to light . It should be stored in a sealed container in a dry room at normal temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,5-Dibromo-2,3-difluorobenzene can be synthesized through a series of halogenation reactions. One common method involves the bromination and fluorination of benzene derivatives. For instance, starting with a difluorobenzene compound, bromination can be achieved using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled temperatures to ensure selective substitution at the desired positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 1,5-Dibromo-2,3-difluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Coupling Reactions: Palladium catalysts are often employed in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield hydroxy-substituted derivatives, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

1,5-Dibromo-2,3-difluorobenzene has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: The compound is utilized in the development of liquid crystals, polymers, and organic light-emitting diodes (OLEDs) due to its unique electronic properties.

Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active molecules and potential drug candidates.

Comparación Con Compuestos Similares

- 1,3-Dibromo-2,5-difluorobenzene

- 1,5-Dibromo-3-chloro-2,4-difluorobenzene

- 1,2-Dibromo-3,5-difluorobenzene

- 1,4-Dibromo-2,5-difluorobenzene

Uniqueness: 1,5-Dibromo-2,3-difluorobenzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.

Propiedades

IUPAC Name |

1,5-dibromo-2,3-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWOIZSMVMYOEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2742404.png)

![Tert-butyl 4-amino-1-methyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2742406.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2742413.png)

![1-[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl]-4-hydroxypiperidine-4-carboxamide](/img/structure/B2742419.png)

![4-[(morpholinoamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2742420.png)

![(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine](/img/structure/B2742422.png)

![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2742424.png)